2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
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Overview
Description
“2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide” is a compound that belongs to the quinazoline and quinazolinone class of heterocyclic compounds . These compounds are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves the use of benzoxazinone derivatives as intermediates . For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one can be prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid .Scientific Research Applications
Synthesis and Pharmacological Activities
- Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which include compounds structurally similar to 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound showed potent analgesic and anti-inflammatory activities and displayed only mild ulcerogenic potential (Alagarsamy et al., 2015).
Anticancer Potential
- A new derivative of the quinazolinone family exhibited potent cytotoxic activity against several human cancer cell lines and displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).
Anticonvulsant Activities
- N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl) derivatives, related to the chemical structure of interest, were synthesized and evaluated for anticonvulsant activities. Among them, certain compounds showed promising activity in both maximal electroshock and pentylenetetrazole tests, indicating their potential as anticonvulsant agents (Kothayer et al., 2019).
Antihistaminic Activity
- A series of compounds containing N-heteryl moieties, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antihistaminic activity using the isolated guinea pig ileum method. Their activity correlated with structural and electronic features (Rao & Reddy, 1994).
Molecular Docking Studies
- In a study, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, a compound related to the chemical of interest, was evaluated using molecular docking studies. The results indicated potential inhibitory activity against BRCA2 complex, suggesting its relevance in cancer research (El-Azab et al., 2016).
Antimicrobial Activity
- New quinazoline derivatives, structurally similar to the compound , were synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains (Desai et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, are known to have a wide range of biological activities . They have been studied for their analgesic and anti-inflammatory properties , suggesting that they may target enzymes or receptors involved in pain and inflammation pathways.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes would depend on the exact structure of the quinazoline derivative and the nature of its target.
Biochemical Pathways
Given the known biological activities of quinazoline derivatives , it can be inferred that this compound may affect pathways related to pain and inflammation.
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFFBABBBLCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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